4-(3,5-Dichloro-4-hydroxyphenyl)-4-oxobutanoic acid
Overview
Description
The compound “4-(3,5-Dichloro-4-hydroxyphenyl)-4-oxobutanoic acid” is also known as Dichlorophenolindophenol . It is a chemical compound used as a redox dye. When oxidized, it is blue with a maximal absorption at 600 nm; when reduced, it is colorless . It can be used to measure the rate of photosynthesis . It is part of the Hill reagents family .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reduction of 3,5-dichloro-4-hydroxybenzoic acid using LiAlH4 led to the formation of bis(3,5-dichloro-4-hydroxyphenyl)methane .Molecular Structure Analysis
The molecular formula of the compound is C12H7Cl2NO2 . The average mass is 233.048 Da and the monoisotopic mass is 231.969406 Da .Chemical Reactions Analysis
The compound can undergo redox reactions. For example, in the presence of vitamin C, which is a good reducing agent, the blue dye, which turns pink in acid conditions, is reduced to a colorless compound by ascorbic acid .Physical And Chemical Properties Analysis
The compound has a molar mass of 268.09 g·mol−1 . The melting point is 264-266 °C (lit.) . The boiling point is 297.29°C (rough estimate) . The density is 1.5281 (rough estimate) .Safety And Hazards
The compound is labeled with the signal word “Warning” according to GHS labelling . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
While specific future directions for this compound are not mentioned in the retrieved sources, compounds with similar structures have been studied for their potential applications in various fields. For example, actinomycetes, which produce a wide range of natural products with diverse biological functions, are being explored for their antitumor, immunosuppressive, antimicrobial, and antiviral activities .
properties
IUPAC Name |
4-(3,5-dichloro-4-hydroxyphenyl)-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O4/c11-6-3-5(4-7(12)10(6)16)8(13)1-2-9(14)15/h3-4,16H,1-2H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFVKSCDDGFPKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)C(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dichloro-4-hydroxyphenyl)-4-oxobutanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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